N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
Description
The molecule contains a furan-2-carboxamide core linked to a substituted phenylacetamide moiety with 2,5-dimethylphenyl and 4-methylphenyl groups. The amide and aromatic substituents likely influence molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to targets like DNA polymerase or profilin-like proteins .
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-14-7-10-17(11-8-14)20(25)21(24-22(26)19-5-4-12-27-19)23-18-13-15(2)6-9-16(18)3/h4-13,21,23H,1-3H3,(H,24,26) |
InChI Key |
OJKQKVQYXKBBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-2-Carboxamide Derivatives
N-(2-Nitrophenyl)furan-2-carboxamide ()
- Key Features : Substituted with a nitro group on the phenyl ring, leading to a planar central fragment with intramolecular N–H⋯O interactions.
- Structural Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic properties compared to the dimethyl/methyl substituents in the target compound.
- Crystal Packing : Forms helical chains via weak C–H⋯O interactions, a feature absent in the target compound due to steric hindrance from methyl groups .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
Phenylacetamide-Based Analogs
2-(4-Cyanophenyl)amino-2-oxoethyl Phenoxy Derivatives ()
- Synthesis Yields : 42.6–64.9%, indicating moderate synthetic accessibility compared to the target compound’s likely multi-step synthesis.
- the dimethylphenyl group’s steric effects .
N-{[5-(2,5-Dimethylphenyl)-1,2-oxazol-3-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide ()
Heterocyclic Variants
N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide ()
- Key Differences : Substitutes furan-2-carboxamide with thiophenecarboxamide , altering electronic properties (sulfur vs. oxygen).
- Molecular Weight : 515.63 g/mol, heavier due to the thiophene ring and additional methyl groups.
- Stereochemistry : Contains undefined stereocenters, unlike the target compound’s fully defined planar structure .
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide ()
- Core Structure : Features a dihydropyridine ring, enabling redox activity absent in the target compound.
- Bioactivity Implications: The cyano group and dihydropyridine core may enhance kinase inhibition or calcium channel modulation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-{1-[(2,5-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a furan ring, an amide functional group, and multiple aromatic substituents. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield high-purity products.
Synthetic Route:
- Starting Materials: 2,5-dimethylphenyl isocyanate and 4-methylphenyl-2-carboxylic acid.
- Reaction Conditions: The reaction is conducted in a solvent with a catalyst at elevated temperatures to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 33.29% |
| This compound | Huh-7 | 45.09% |
| This compound | MCF-7 | 41.81% |
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 230 |
| Staphylococcus aureus | 265 |
| Bacillus cereus | 280 |
The compound's antimicrobial activity positions it as a potential candidate for further development in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation: It could affect signaling pathways related to inflammation and immune response.
- DNA Interaction: Potential binding to DNA may disrupt replication processes in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound in vitro:
-
Study on HepG2 Cells: A study reported that treatment with the compound resulted in significant reductions in cell viability compared to control groups treated with doxorubicin.
"The presence of electron-donor substituents increases their anti-cancer action" .
- Antimicrobial Efficacy Study: Another investigation assessed its antimicrobial properties using standard well diffusion methods, demonstrating substantial inhibition zones against tested pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
